molecular formula C23H18N4O2 B1193621 SRI-37684

SRI-37684

Cat. No.: B1193621
M. Wt: 382.42
InChI Key: QPCZEOJDMQKHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRI-37684 is a novel glucose transporter (GLUT) inhibitor identified through structure-based virtual screening (SBVS) to target glioblastoma (GBM) cells. It belongs to the dihydroquinolinone chemical class and exhibits preferential inhibition of GBM patient-derived xenograft (PDX) cell growth while sparing non-neoplastic astrocytes (NHAs) and neurons . This compound reduces glucose uptake by 40–50% in GBM PDX cells and suppresses glycolytic capacity under metabolic stress, making it a candidate for targeting metabolic vulnerabilities in cancer .

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.42

IUPAC Name

N-(4-(1H-Indol-4-yl)-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

InChI

InChI=1S/C23H18N4O2/c28-22-12-19(16-4-1-5-20-18(16)8-10-25-20)17-7-6-15(11-21(17)27-22)26-23(29)14-3-2-9-24-13-14/h1-11,13,19,25H,12H2,(H,26,29)(H,27,28)

InChI Key

QPCZEOJDMQKHEV-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C=C1)C(C3=CC=CC4=C3C=CN4)CC(N2)=O)C5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRI37684;  SRI 37684;  SRI-37684

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Compound Core Structure Molecular Target Glucose Uptake Inhibition (IC₅₀) Growth Inhibition (IC₅₀) Toxicity to Normal Cells
SRI-37684 Dihydroquinolinone GLUT1/GLUT3 33 μM 8.6 μM Minimal
SRI-37683 Dihydroquinolinone GLUT1/GLUT3 ~50% inhibition at 3 μM 1.69–41.11 μM Minimal
BAY-876 Benzopyran derivative GLUT1-selective 2 nM (GLUT1-specific) Not reported High (GLUT1-dependent)
Isoflavones Flavonoid Tyrosine kinase ~50% inhibition Moderate Moderate
SRI-37218 Indolone GLUT1/GLUT3 Significant 50 μM Low

Key Observations :

  • This compound vs. SRI-37683: Both share the dihydroquinolinone backbone but differ in binding dynamics. This compound shows a clear IC₅₀ (33 μM) for glucose uptake, while SRI-37683 achieves ~50% inhibition at 3 μM without a calculable IC₅₀ due to assay limitations . SRI-37683 also uniquely suppresses extracellular acidification rate (ECAR) under glucose starvation, suggesting broader metabolic effects .
  • This compound vs. BAY-876 : BAY-876 is GLUT1-selective with higher potency (IC₅₀ = 2 nM), but its larger molecular weight and brain/blood partition coefficient limit structural flexibility compared to this compound .
  • This compound vs. Isoflavones: Isoflavones inhibit both tyrosine kinases and glucose uptake but lack the dihydroquinolinone scaffold, resulting in less specificity for GLUT-mediated pathways .
Mechanistic Insights from Docking Studies

Table 2: Binding Interactions and Selectivity

Compound Predicted Binding Conformation Key Residue Interactions Selectivity for GLUT3 vs. GLUT1
This compound No conformational preference Asn286, Gln280, Gln378, Met402 Low (conserved binding site)
SRI-37683 Outward-open GLUT3 Asn286, Gln280, Trp386, Met402 Low
BAY-876 Inward-open GLUT1 GLUT1-specific residues High (GLUT1-selective)

Key Observations :

  • This compound and SRI-37683 bind to conserved residues (Asn286, Gln280) in both GLUT1 and GLUT3, explaining their lack of isoform selectivity.
  • BAY-876’s GLUT1 selectivity arises from interactions with isoform-specific residues absent in GLUT3 .
Toxicity and Therapeutic Index

Table 3: Toxicity Profiles

Compound Toxicity to NHAs (IC₅₀) Toxicity to Neurons (at 50 μM) Therapeutic Index (GBM vs. NHAs)
This compound >50 μM No significant toxicity High
SRI-37683 >50 μM No significant toxicity High
SRI-39260 Toxic at all doses Highly toxic Low

Key Observations :

  • This compound and SRI-37683 exhibit minimal toxicity to NHAs and neurons, unlike SRI-39260, which causes toxicity independent of glucose uptake inhibition .
  • Isoflavones and BAY-876 have higher toxicity due to off-target kinase inhibition (isoflavones) or GLUT1 dependency in normal cells (BAY-876) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRI-37684
Reactant of Route 2
Reactant of Route 2
SRI-37684

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.